N-{2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyrazine-2-carboxamide is a complex organic compound that features a trifluoromethyl group, an oxadiazole ring, and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyrazine-2-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling with Pyrazine-2-carboxamide: The final step involves coupling the oxadiazole derivative with pyrazine-2-carboxamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed on the oxadiazole ring using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases/Nucleophiles: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazine ring can lead to the formation of pyrazine N-oxides, while reduction of the oxadiazole ring can yield amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its trifluoromethyl group is known to enhance the biological activity of compounds, making it a candidate for drug development .
Medicine
In medicine, N-{2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyrazine-2-carboxamide is investigated for its potential therapeutic effects. It may act as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-{2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyrazine-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to proteins and enzymes, potentially inhibiting their activity. The oxadiazole ring can interact with nucleophilic sites in biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine (Prozac): An antidepressant containing a trifluoromethyl group.
Celecoxib (Celebrex): A nonsteroidal anti-inflammatory drug with a similar trifluoromethyl group.
Efavirenz (Sustiva): An HIV reverse transcriptase inhibitor containing a trifluoromethyl group.
Uniqueness
What sets N-{2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyrazine-2-carboxamide apart is its combination of the trifluoromethyl group, oxadiazole ring, and pyrazine ring. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H13F3N6O3 |
---|---|
Molecular Weight |
406.32 g/mol |
IUPAC Name |
N-[2-(pyrazine-2-carbonylamino)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C17H13F3N6O3/c18-17(19,20)11-3-1-10(2-4-11)13-25-16(29-26-13)15(28)24-8-7-23-14(27)12-9-21-5-6-22-12/h1-6,9H,7-8H2,(H,23,27)(H,24,28) |
InChI Key |
YUGJZTSBQVLXON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C(=O)NCCNC(=O)C3=NC=CN=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.